N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide
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Overview
Description
N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidinyl derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-benzyl-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide is structurally similar to other benzyl-substituted piperidine derivatives.
Other compounds with similar functionalities include various pyrimidinyl derivatives and piperidine-based compounds.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its potential applications in diverse fields. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-benzyl-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-11-15(2)22-18(21-14)25-17-9-6-10-23(13-17)19(24)20-12-16-7-4-3-5-8-16/h3-5,7-8,11,17H,6,9-10,12-13H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTFUGMLGOQRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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